3-Bromo-6-chloropyridazine
Overview
Description
3-Bromo-6-chloropyridazine is a heterocyclic compound with the molecular formula C4H2BrClN2 and a molecular weight of 193.43 g/mol . It is characterized by the presence of both bromine and chlorine atoms attached to a pyridazine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Mode of Action
The bromine and chlorine substituents on the pyridazine ring could potentially interact with biological targets through halogen bonding or other types of interactions .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of 3-Bromo-6-chloropyridazine is currently unknown .
Biochemical Analysis
Biochemical Properties
3-Bromo-6-chloropyridazine plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context of the reaction . The nature of these interactions often involves binding to the active sites of enzymes, thereby altering their activity and influencing the overall biochemical pathway.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate signaling pathways by binding to specific receptors or enzymes, leading to changes in downstream signaling events. Additionally, this compound can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . This binding can result in conformational changes in the biomolecules, affecting their function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity or gene expression . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . It can influence metabolic flux by modulating the activity of key enzymes in these pathways . Additionally, this compound can affect metabolite levels by altering the rate of specific biochemical reactions . These interactions can have downstream effects on cellular metabolism and overall cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters or binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function . For example, its accumulation in the nucleus may enhance its effects on gene expression .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . Targeting signals or post-translational modifications can direct the compound to specific compartments or organelles within the cell . For instance, this compound may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-6-chloropyridazine can be synthesized through various methods. One common approach involves the halogenation of pyridazine derivatives. For instance, 3,6-dichloropyridazine can be reacted with bromine under controlled conditions to yield this compound . Another method involves the reaction of 3-chloropyridazine with bromine in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions. These reactions are carried out in reactors equipped with temperature and pressure control systems to ensure high yield and purity of the product . The use of catalysts and optimized reaction conditions further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloropyridazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with different reagents to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
3-Bromo-6-chloropyridazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Bromo-6-chloropyridazine can be compared with other similar compounds, such as:
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: This compound has a similar structure but contains an imidazo ring, which imparts different chemical properties and reactivity.
3-Amino-4-bromo-6-chloropyridazine: This derivative has an amino group, making it more reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
3-bromo-6-chloropyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2/c5-3-1-2-4(6)8-7-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFKQNBEJIACSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671665 | |
Record name | 3-Bromo-6-chloropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89089-18-9 | |
Record name | 3-Bromo-6-chloropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-6-chloropyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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